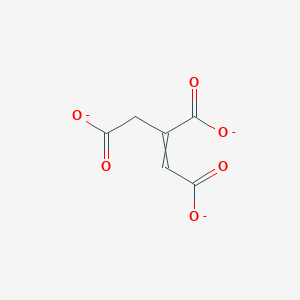
Aconitate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aconitate(3-) is a tricarboxylic acid trianion that is the conjugate base of aconitic acid. It is a conjugate base of an aconitic acid.
Wissenschaftliche Forschungsanwendungen
Biochemical Role in Plants
Aconitase Isoenzymes
In plants, aconitate(3-) is primarily associated with the function of aconitase enzymes, particularly ACONITASE 3 (ACO3) in Arabidopsis thaliana. ACO3 is crucial for citrate metabolism and plays a significant role in stress responses. Under mitochondrial dysfunction, ACO3's abundance and phosphorylation increase, contributing to stress tolerance by regulating gene expression related to mitochondrial health .
Case Study: ACO3 in Stress Regulation
Research has demonstrated that ACO3 mediates signaling pathways that enhance plant resilience to environmental stressors such as UV-B radiation. Targeted mass spectrometry revealed that ACO3 acts as both a target and mediator of mitochondrial dysfunction signaling, highlighting its importance in plant stress responses .
Cancer Research
Mitochondrial Aconitase and Malignancy
In cancer biology, mitochondrial aconitase (m-aconitase) has been implicated in altered citrate metabolism associated with prostate cancer. Studies indicate that m-aconitase activity differs across malignant cell lines, influencing citrate oxidation processes critical for tumor growth .
Case Study: Prostate Cancer Cell Lines
Analysis of LNCaP, DU-145, and PC-3 prostate cancer cell lines showed varying levels of m-aconitase expression. Notably, zinc treatment inhibited m-aconitase activity in LNCaP cells, correlating with changes in citrate metabolism that may impact tumor progression .
Metabolic Engineering
Production of Itaconate
Aconitate(3-) serves as a precursor for itaconate, an important metabolite with immunomodulatory properties. The enzyme cis-aconitate decarboxylase (ACOD1) converts cis-aconitate into itaconate, which has been shown to limit inflammatory responses and inhibit pathogen growth .
Case Study: Enhanced Itaconate Production
Recent studies employed engineered strains to optimize the conversion of citrate to cis-aconitate, significantly increasing itaconate production yields. This approach demonstrates the potential for metabolic engineering strategies to enhance the biosynthesis of valuable metabolites from simple substrates like citrate .
Mechanisms of Enzyme Regulation
Inactivation Mechanisms
Aconitases can be inactivated by oxidative stressors such as peroxynitrite. Research has identified specific amino acid modifications that disrupt the active site of aconitases, leading to decreased enzymatic activity under oxidative conditions. This highlights the vulnerability of aconitases to redox changes within cellular environments .
Data Table: Summary of Aconitate(3-) Applications
Eigenschaften
Molekularformel |
C6H3O6-3 |
|---|---|
Molekulargewicht |
171.08 g/mol |
IUPAC-Name |
prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 |
InChI-Schlüssel |
GTZCVFVGUGFEME-UHFFFAOYSA-K |
SMILES |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















